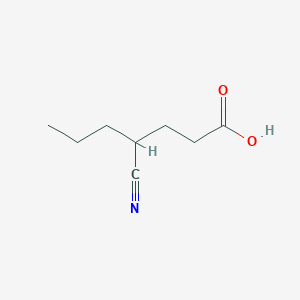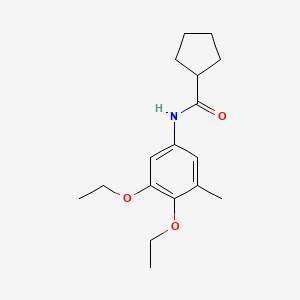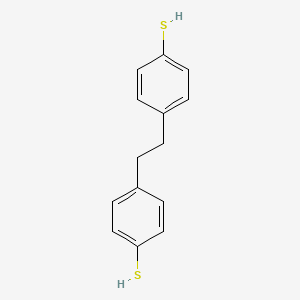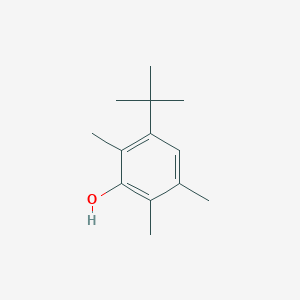
3-tert-Butyl-2,5,6-trimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-2,5,6-trimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by a phenolic hydroxyl group attached to a benzene ring substituted with tert-butyl and methyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,5,6-trimethylphenol typically involves the alkylation of 2,3,6-trimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction temperature is usually maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of microreactors has been reported to enhance the space-time yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-2,5,6-trimethylphenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide, and oxygen are commonly used oxidizing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride and are conducted under anhydrous conditions to prevent catalyst deactivation.
Major Products
Oxidation: The major product of the oxidation reaction is 2,3,5-trimethylbenzoquinone.
Substitution: Various substituted phenols can be obtained depending on the nature of the electrophile used in the reaction.
Scientific Research Applications
3-tert-Butyl-2,5,6-trimethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of antioxidants and other phenolic compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.
Industry: It is used as an additive in polymers and plastics to prevent oxidative degradation.
Mechanism of Action
The antioxidant activity of 3-tert-Butyl-2,5,6-trimethylphenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trimethylphenol: A precursor in the synthesis of 3-tert-Butyl-2,5,6-trimethylphenol.
2,3,5-Trimethylbenzoquinone: An oxidation product of this compound.
tert-Butylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its antioxidant activity compared to other phenolic compounds. The presence of the tert-butyl group provides steric hindrance, making it more resistant to oxidative degradation .
Properties
CAS No. |
90447-47-5 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-tert-butyl-2,5,6-trimethylphenol |
InChI |
InChI=1S/C13H20O/c1-8-7-11(13(4,5)6)10(3)12(14)9(8)2/h7,14H,1-6H3 |
InChI Key |
QHJJSHRELOYPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




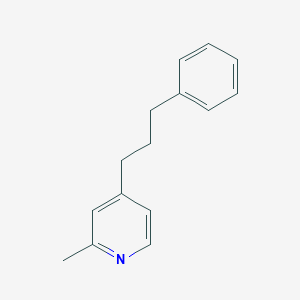
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
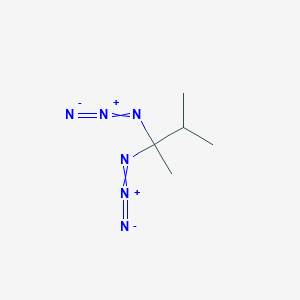
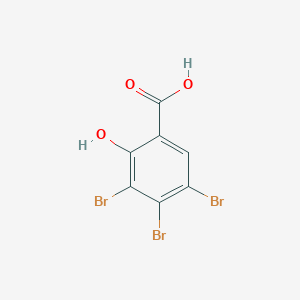
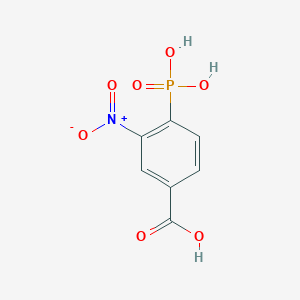
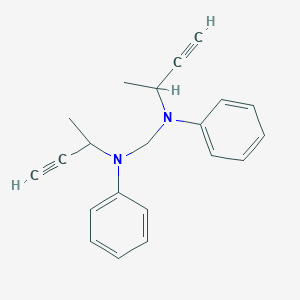
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
